1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields of science. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the molecule.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 1-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its chlorine substitution on the phenyl ring and the presence of both a ketone and carboxylic acid group make it a versatile intermediate for various chemical transformations .
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
72460-46-9 |
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Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-3-1-2-4-8(6)13-9(14)5-7(12-13)10(15)16/h1-4H,5H2,(H,15,16) |
InChI Key |
CXGIZOHEERRFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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